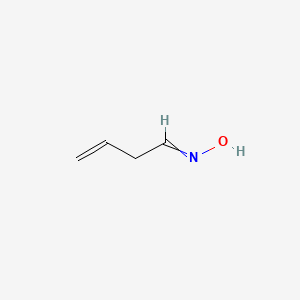
4-(2-Cyclohexylpropan-2-yl)cyclohexyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Cyclohexylpropan-2-yl)cyclohexyl acetate is an organic compound with the molecular formula C17H30O2 It is a derivative of cyclohexane and is characterized by the presence of two cyclohexyl groups attached to a central propanyl group, which is further esterified with acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclohexylpropan-2-yl)cyclohexyl acetate typically involves the esterification of 4-(2-Cyclohexylpropan-2-yl)cyclohexanol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include:
Temperature: 60-80°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the ester.
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of a continuous flow reactor allows for better control over reaction parameters, leading to higher yields and purity of the final product. The process involves:
Feedstock: 4-(2-Cyclohexylpropan-2-yl)cyclohexanol and acetic acid
Catalyst: Acidic ion-exchange resins can be used as a heterogeneous catalyst
Temperature and Pressure: Optimized for maximum conversion and selectivity
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyclohexylpropan-2-yl)cyclohexyl acetate undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols.
Substitution: Ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Cyclohexyl ketones or cyclohexyl carboxylic acids.
Reduction: Cyclohexyl alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
4-(2-Cyclohexylpropan-2-yl)cyclohexyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the formulation of fragrances and flavors due to its unique odor profile.
Mechanism of Action
The mechanism of action of 4-(2-Cyclohexylpropan-2-yl)cyclohexyl acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylacetone: Similar structure but lacks the ester group.
Cyclohexanol: Similar structure but lacks the ester and propanyl groups.
Phenylacetone: Similar structure but contains a benzene ring instead of a cyclohexane ring.
Uniqueness
4-(2-Cyclohexylpropan-2-yl)cyclohexyl acetate is unique due to its dual cyclohexyl groups and ester functionality, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are desired.
Properties
Molecular Formula |
C17H30O2 |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
[4-(2-cyclohexylpropan-2-yl)cyclohexyl] acetate |
InChI |
InChI=1S/C17H30O2/c1-13(18)19-16-11-9-15(10-12-16)17(2,3)14-7-5-4-6-8-14/h14-16H,4-12H2,1-3H3 |
InChI Key |
NRLASGYEEMPJBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC(CC1)C(C)(C)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-aminoethanol;2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14328755.png)



![2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate](/img/structure/B14328780.png)





![2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid](/img/structure/B14328819.png)
![2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14328833.png)
![6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14328834.png)

